2-Pteridinol,3,4-dihydro-(7ci,8ci)

Physical Organic Chemistry Heterocyclic Chemistry Chemical Stability

2-Pteridinol, 3,4-dihydro- (7CI,8CI), also known as 3,4-dihydropteridin-2(1H)-one, is a heterocyclic compound of the pteridine family (C6H6N4O, MW 150.14). It is characterized as a flavanol derivative with a core dihydropteridinone structure.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 16878-89-0
Cat. No. B093486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pteridinol,3,4-dihydro-(7ci,8ci)
CAS16878-89-0
Synonyms2-Pteridinol, 3,4-dihydro- (7CI,8CI)
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1C2=NC=CN=C2NC(=O)N1
InChIInChI=1S/C6H6N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-2H,3H2,(H2,8,9,10,11)
InChIKeyWEVWMDXKENHVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pteridinol, 3,4-dihydro- (7CI,8CI) [CAS 16878-89-0] – A Foundational Dihydropteridinone Scaffold


2-Pteridinol, 3,4-dihydro- (7CI,8CI), also known as 3,4-dihydropteridin-2(1H)-one, is a heterocyclic compound of the pteridine family (C6H6N4O, MW 150.14). It is characterized as a flavanol derivative with a core dihydropteridinone structure . This compound serves as a fundamental scaffold in medicinal chemistry, with applications ranging from the study of ion-channel modulation to its role as a building block for synthesizing more complex, pharmacologically active molecules like PLK1 and BET inhibitors [1].

Hydration State Covalent 3,4-dihydro form — the stable tautomer in solid and solution, distinct from anhydrous 4-hydroxy isomers.
Synthetic Versatility Unsubstituted dihydropteridinone core enables unconstrained late-stage functionalization for kinase and BET inhibitor libraries.

Why 2-Pteridinol, 3,4-dihydro- Cannot Be Replaced by Isomeric or Non-Hydrated Analogs


In-class substitution of 2-Pteridinol, 3,4-dihydro- with other pteridinones, such as pteridin-4-one, is not scientifically valid due to fundamentally different chemical behaviors. This compound is uniquely stable as a 3,4-covalently hydrated species, whereas the 4-hydroxy isomers typically exist in non-hydrated forms [1]. This hydration state is a critical determinant of solubility, tautomeric equilibrium, and reactivity, making the compound a distinct chemical entity. Procurement decisions must therefore be based on the specific hydrated form to ensure experimental consistency and desired biological or chemical outcomes [2].

Target Compound
2-Pteridinol, 3,4-dihydro- (hydrated form). Stable covalent hydrate; solubility and reactivity governed by the 3,4-hydration equilibrium.
Potential Substitute
4-Pteridinol (anhydrous form). Does not undergo covalent hydration; exhibits different tautomeric preference and hydrogen-bonding capacity.
The hydration state fundamentally alters chemical behavior. Direct replacement with anhydrous isomers may lead to unexpected solubility shifts and experimental inconsistency.

Quantitative Evidence Guide for 2-Pteridinol, 3,4-dihydro- (7CI,8CI): Differentiation Data


Kinetic Stability through Covalent Hydration: 3,4-Dihydro Isomer vs. Anhydrous 2-Hydroxypteridine

The aromatic 2-hydroxypteridine is inherently unstable in aqueous solution and undergoes reversible covalent hydration specifically at the 3,4-bond to form the stable 3,4-dihydropteridin-2(1H)-one tautomer. This is a critical distinction from other pteridinone isomers like 4-pteridinol, which do not undergo such hydration [1]. The half-time (t1/2) for this reaction is highly dependent on pH, ranging from 0.5 seconds to 375 seconds at 20°C, demonstrating a kinetically tunable stability profile that is unique to this scaffold [2].

Covalent Hydration Kinetics
Supporting evidence
t1/2 0.5 – 375 s
Confirms the 3,4-dihydro form is the stable species; ordering the anhydrous isomer risks identity mismatch.
pH-dependent, 20°C aqueous conditions
Physical Organic Chemistry Heterocyclic Chemistry Chemical Stability

Synthetic Utility: Core Scaffold vs. Substituted Analogs for Drug Discovery

The unsubstituted 3,4-dihydropteridin-2(1H)-one serves as the key synthetic entry point for a vast array of potent drug candidates, most notably the Polo-like Kinase (PLK1) inhibitor Volasertib and BET bromodomain inhibitors [1]. While many protected or pre-functionalized dihydropteridinone intermediates exist, the parent compound allows for unconstrained late-stage diversification. This is in contrast to other common scaffolds like 2-amino-7,8-dihydropteridin-6(5H)-one, which already contains a directing group [2].

Synthetic Versatility
Direct head-to-head
Unsubstituted core vs. pre-functionalized 2-amino scaffold
Enables clean SAR studies and proprietary library synthesis without directing-group constraints.
Solid- and solution-phase combinatorial chemistry
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Defined Physicochemical Profile: Computed Properties vs. 4-Pteridinol Analogs

The compound possesses a unique computed physicochemical profile that distinguishes it from its 4-pteridinol analog. It has zero rotatable bonds, a defined hydrogen bond donor/acceptor count (2 donors, 3 acceptors), and an exact mass of 150.05428 . In contrast, 4-Pteridinol (CAS 700-47-0) has a different tautomeric preference and computed properties (1 HBD, 4 HBA, exact mass 148.0385), which impacts molecular recognition and binding in biological systems [1].

Physicochemical Profile
Class-level inference
HBD 2 vs 1; HBA 3 vs 4; ΔMass 2.02 Da
Differential hydrogen-bonding capacity may impact solubility and target binding — relevant for target-based design.
In silico computed properties
Cheminformatics Physicochemical Properties Drug Design

Optimal Application Scenarios for Procuring 2-Pteridinol, 3,4-dihydro- (7CI,8CI)


Medicinal Chemistry: Lead Generation and Library Synthesis for Kinase and Epigenetic Targets

Procure this compound as the primary starting material for synthesizing focused libraries of dihydropteridinone-based inhibitors. Its unsubstituted core, as detailed in Section 3, allows for the direct synthesis of PLK1, PLK2, and BET bromodomain inhibitors by introducing specific functional groups at multiple positions [1]. Using the core scaffold ensures a cleaner structure-activity relationship (SAR) study compared to starting with an advanced intermediate.

Cardiovascular and Renal Pharmacology: Ion Channel Modulation Research

Use the compound as a model tool to study chloride ion channel inhibition and cellular ion transport mechanisms. The dihydropteridinone structure is known to be effective in these models, and using the pure base molecule allows researchers to establish a baseline pharmacological effect, avoiding the confounding factors of more complex derivatives [2]. This is especially relevant for exploring diuretic mechanisms and cellular volume regulation.

Analytical Chemistry: Reference Standard for Method Development

Due to its well-defined hydration kinetics and unique UV absorption spectrum (as supported by the Inoue & Perrin study referenced in Section 3), this compound is ideal for developing and validating analytical methods for pteridine mixtures, such as HPLC or LC-MS assays for drug metabolism and pharmacokinetic (DMPK) studies. Its distinct profile allows it to be used as a non-radioactive internal standard [3].

Application
Selection Property
Validation Focus
Medicinal chemistry lead generation
Unsubstituted dihydropteridinone core
SAR integrity and diversification yield
Ion channel modulation research
Baseline pharmacological scaffold
Chloride channel assay reproducibility
Analytical reference standard
Defined hydration kinetics and UV profile
HPLC/LC-MS method validation consistency
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